



An In-depth Technical Guide to Disperse Brown 1: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of the monoazo dye, **Disperse Brown 1**. The information is intended for a scientific audience and is presented to facilitate research and development activities.

Chemical Identity and Structure

Disperse Brown 1, identified by the Colour Index number 11152, is a synthetic organic dye used in the textile industry.[1][2] Its chemical structure is characterized by an azo group (-N=N-) linking a substituted nitroaniline with a substituted aniline derivative.

The IUPAC name for **Disperse Brown 1** is 2-[3-chloro-4-[(E)-(2,6-dichloro-4nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol.[3][4][5] It is classified as an azo dye.[1]

Structural Identifiers:

- SMILES:C1=CC(=C(C=C1N(CCO)CCO)CI)N=NC2=C(C=C(C=C2CI)--INVALID-LINK--[O-])CI[4][6]
- InChl:InChl=1S/C16H15Cl3N4O4/c17-12-7-10(22(3-5-24)4-6-25)1-2-15(12)20-21-16-13(18)8-11(23(26)27)9-14(16)19/h1-2,7-9,24-25H,3-6H2[3][4]
- InChikey:HXXLWTPFYWMBSC-UHFFFAOYSA-N[4]



Physicochemical Properties

The key physicochemical properties of **Disperse Brown 1** are summarized in the tables below. These properties are crucial for understanding its behavior in various applications, including its solubility, stability, and interactions with other substances.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Appearance	Deep dark brown powder	[1][2]
Molecular Formula	C16H15Cl3N4O4	[1][5][7][8]
Molecular Weight	433.67 g/mol	[1][5][7][8]
Density	1.54 g/cm ³	[9][10]
CAS Number	23355-64-8, 12236-00-9	[1][2][3][7]

Table 2: Thermal and Chemical Properties

Property	Value	Reference(s)
Boiling Point	647.5 °C at 760 mmHg	[9][10][11]
Flash Point	345.4 °C	[9][10][11]
Vapor Pressure	1.19E-17 mmHg at 25°C	[9][10]
рКа	14.18 ± 0.10 (Predicted)	[2][11]
LogP	5.28460 (Predicted)	[10]
Solubility	Insoluble in water; Soluble in organic solvents like acetone and ethanol.	[2][9]

Experimental Protocols

3.1. Synthesis



The primary manufacturing method for **Disperse Brown 1** is a two-step process involving diazotization followed by an azo coupling reaction.[1][5][12]

Methodology:

- Diazotization: 2,6-Dichloro-4-nitroaniline is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium, such as hydrochloric acid) at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.[5]
- Azo Coupling: The resulting diazonium salt is then coupled with N,N-bis(2-hydroxyethyl)-3-chlorobenzenamine.[1][7] This electrophilic substitution reaction forms the stable azo bond, resulting in the final **Disperse Brown 1** molecule.
- Purification: The crude dye is purified through filtration to separate it from the reaction mixture, followed by washing to remove water-soluble impurities.[5] Further purification can be achieved by crystallization from a suitable solvent.[5]

3.2. Analytical Characterization

The identification and quantification of **Disperse Brown 1**, particularly in textile samples, can be performed using liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[13][14] Spectroscopic methods are also essential for structural elucidation and quality control.

Sample Preparation from Textiles:

- A known weight (e.g., 1 gram) of the textile sample is taken.
- The dye is extracted using a suitable organic solvent, such as methanol (e.g., 20 mL).[13]
- The extraction is facilitated by ultrasonication at an elevated temperature (e.g., 50 °C for 30 minutes).[13]
- The mixture is then centrifuged at high speed (e.g., 10,000 rpm for 10 minutes) to separate the solid textile material from the liquid extract.[13]
- The supernatant containing the extracted dye is collected for analysis.



LC/MS/MS Analysis:

- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) is used.[15]
- Chromatography: Separation is achieved on a suitable reversed-phase column using a gradient elution with a mobile phase consisting of solvents like methanol, water, and buffers (e.g., ammonium acetate, formic acid).[15]
- Detection: The mass spectrometer is operated in a mode such as Multiple Reaction
 Monitoring (MRM) for high sensitivity and selectivity, allowing for both quantification and
 confirmation of the analyte's identity.[15]

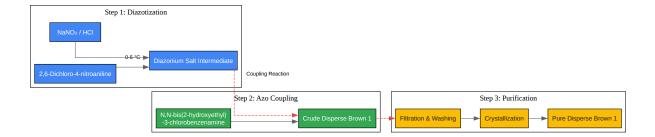
Spectroscopic Analysis:

- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Disperse Brown 1 in a suitable solvent (e.g., methanol) is recorded to determine its maximum absorption wavelength
 (λmax), which corresponds to the electronic transitions within the chromophore.[16][17]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR analysis is used to identify the characteristic functional groups present in the molecule, such as O-H, N-H, C-N, C-Cl, N=N, and NO₂ stretching and bending vibrations.[16][18]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are
 powerful tools for elucidating the detailed molecular structure by providing information about
 the chemical environment of each hydrogen and carbon atom.[16][18][19]

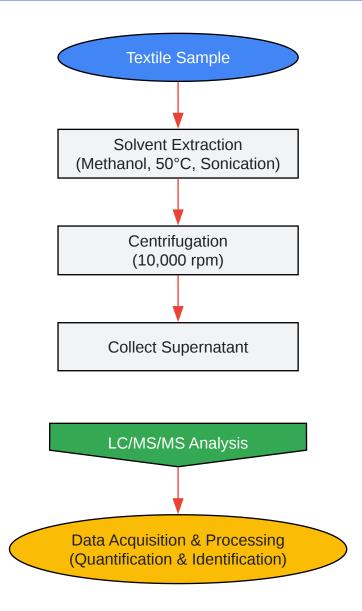
Visualizations

The following diagrams illustrate the synthesis and analytical workflows for **Disperse Brown 1**.









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